

Toxicological Profile of Cypyrafluone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cypyrafluone

Cat. No.: B1532948

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Disclaimer: This document summarizes publicly available information on the toxicological profile of **Cypyrafluone**. A comprehensive review of publicly accessible scientific literature and regulatory databases reveals a notable scarcity of detailed mammalian toxicology data for this compound. The information presented herein is intended for research and informational purposes only and should not be interpreted as a complete toxicological assessment.

Executive Summary

Cypyrafluone is a novel post-emergence herbicide used for the control of annual grassy weeds in wheat fields.^{[1][2][3]} Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.^{[4][5]} This inhibition leads to the characteristic "bleaching" of susceptible plants due to the photo-oxidation of chlorophyll in the absence of protective carotenoids.^{[1][4]} While information on its herbicidal efficacy and environmental dissipation is available, detailed public data regarding its mammalian toxicological profile, including acute and chronic toxicity, genotoxicity, developmental and reproductive toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are currently limited.^[6] This guide provides an overview of the known mechanism of action of **Cypyrafluone** and discusses the general toxicological considerations for HPPD inhibitor herbicides as a class, in the absence of specific data for **Cypyrafluone**.

Mechanism of Action

Cypirafluone belongs to the class of HPPD-inhibiting herbicides.[4] In plants, HPPD is a critical enzyme in the metabolic pathway that converts tyrosine to plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. By inhibiting HPPD, **Cypirafluone** disrupts this pathway, leading to an accumulation of phytoene and a depletion of carotenoids.[4] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence results in rapid degradation of chlorophyll, leading to the visible bleaching symptoms and eventual death of the weed.[1]

Diagram 1: Mechanism of Action of **Cypirafluone** in Plants.

In mammals, HPPD is also present and plays a role in tyrosine catabolism. Inhibition of mammalian HPPD can lead to an accumulation of tyrosine in the blood (tyrosinemia).[7] The toxicological consequences of tyrosinemia are the primary concern for this class of compounds in non-target species.[7][8]

Toxicological Data

A thorough search of publicly available data did not yield specific quantitative toxicological values for **Cypirafluone**. The University of Hertfordshire's Agriculture & Environment Research Unit (AERU) database explicitly states, "Currently no data is available on its environmental fate, ecotoxicology or its impact on human health." [6]

In the absence of specific data for **Cypirafluone**, the following sections provide a general overview of the types of toxicological studies typically conducted for pesticides and the known toxicological profile of HPPD inhibitor herbicides as a class.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur within a short time after a single dose or multiple doses over a 24-hour period. Standard tests include acute oral, dermal, and inhalation toxicity studies, typically in rats or mice, to determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%).

Table 1: Acute Toxicity Data for **Cypirafluone**

Test	Species	Route	Value	Classification	Reference
Acute Oral LD50	Data not available				
Acute Dermal LD50	Data not available				
Acute Inhalation LC50	Data not available				
Eye Irritation	Data not available				
Skin Irritation	Data not available				

| Dermal Sensitization | Data not available | | | |

Subchronic and Chronic Toxicity

Subchronic (typically 90 days) and chronic (typically 1-2 years) toxicity studies are conducted to evaluate the effects of repeated exposure to a substance. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Subchronic and Chronic Toxicity Data for **Cypyrafluone**

Study Duration	Species	Route	NOAEL	Key Findings	Reference
90-Day Study	Data not available				

| Chronic/Carcinogenicity | Data not available | | | |

For HPPD inhibitors as a class, the primary toxicological effects observed in animal studies are related to tyrosinemia. These can include corneal opacities, skin lesions, and effects on the liver and kidney.^[7]

Genotoxicity

Genotoxicity assays are performed to assess a substance's potential to damage genetic material (DNA). A standard battery of tests includes the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.

Table 3: Genotoxicity Data for **Cypyrafluone**

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Data not available			
Chromosomal Aberration	Data not available			

| Micronucleus Test | Data not available | | |

Developmental and Reproductive Toxicity

Developmental toxicity studies assess the potential for adverse effects on the developing fetus, while reproductive toxicity studies (often two-generation studies) evaluate the impact on fertility and reproductive performance of the parent generation and the development of their offspring.

Table 4: Developmental and Reproductive Toxicity Data for **Cypyrafluone**

Study Type	Species	NOAEL (Maternal)	NOAEL (Developmental/Offspring)	Key Findings	Reference
Developmental	Data not available				

| Reproductive | Data not available | | | |

ADME (Absorption, Distribution, Metabolism, and Excretion)

ADME studies are essential to understand the fate of a compound in the body. These studies provide information on how a substance is absorbed, where it is distributed, how it is metabolized, and how it is eliminated.

Table 5: ADME Data for **Cypirafluone**

Parameter	Species	Findings	Reference
Absorption	Data not available		
Distribution	Data not available		
Metabolism	Data not available		

| Excretion | Data not available | | |

Experimental Protocols

Detailed experimental protocols for toxicological studies on **Cypirafluone** are not publicly available. However, such studies are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Below is a generalized workflow for a comprehensive toxicological evaluation of a new chemical entity like **Cypyrafluone**.

Diagram 2: Generalized Experimental Workflow for Toxicological Evaluation.

Conclusion

Cypyrafluone is an HPPD-inhibiting herbicide with a clear mechanism of action in plants. However, a comprehensive public toxicological profile for mammals is not currently available. While the general toxicological properties of HPPD inhibitors as a class are understood to be primarily related to tyrosinemia, the absence of specific data for **Cypyrafluone** precludes a detailed assessment of its potential human health risks. Further research and the public release of regulatory data are needed to provide a complete toxicological profile for this herbicide.

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